2-Methyl-2-nitropropane-d9

Catalog No.
S1937852
CAS No.
52168-52-2
M.F
C4H9NO2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-nitropropane-d9

CAS Number

52168-52-2

Product Name

2-Methyl-2-nitropropane-d9

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-nitro-2-(trideuteriomethyl)propane

Molecular Formula

C4H9NO2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3/i1D3,2D3,3D3

InChI Key

AIMREYQYBFBEGQ-GQALSZNTSA-N

SMILES

CC(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[N+](=O)[O-]

2-Methyl-2-nitropropane-d9 is a deuterated derivative of 2-methyl-2-nitropropane, with the chemical formula C₄H₉D₉NO₂. It is a colorless liquid known for its strong odor and is primarily utilized in chemical synthesis and research. The deuterated version, incorporating deuterium atoms, is particularly valuable in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry due to its unique isotopic properties. This compound serves as a precursor in various organic reactions and can be employed to track reaction pathways.

  • Photodissociation: When exposed to ultraviolet light at specific wavelengths (193 nm and 248 nm), it can dissociate to form hydroxyl radicals (OH) and electronically excited nitrogen dioxide (NO₂) .
  • Hydrolysis: This compound can undergo hydrolysis, leading to the formation of various products depending on the reaction conditions .
  • Radical Formation: It is effective in generating radicals that can be trapped for further analysis, making it useful in studies of radical chemistry .

The synthesis of 2-Methyl-2-nitropropane-d9 typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate deuterated precursors, such as deuterated alcohols or hydrocarbons.
  • Nitration Reaction: The primary method involves the nitration of 2-methylpropane using a mixture of nitric acid and sulfuric acid, where deuterated reagents are used to incorporate deuterium into the final product.
  • Purification: The product is purified through distillation or chromatography to isolate 2-Methyl-2-nitropropane-d9 from by-products .

2-Methyl-2-nitropropane-d9 has several applications:

  • Chemical Research: It serves as a spin trap for detecting free radicals, which are crucial in understanding various chemical processes.
  • Isotope Labeling: Its deuterated form is valuable in isotopic labeling for studies involving nuclear magnetic resonance spectroscopy and mass spectrometry.
  • Synthesis of Organic Compounds: The compound acts as a reagent in organic synthesis, facilitating the formation of more complex molecules .

Interaction studies involving 2-Methyl-2-nitropropane-d9 primarily focus on its ability to trap free radicals. These studies utilize techniques such as electron spin resonance spectroscopy to analyze the stable nitroxide radicals formed during reactions. Understanding these interactions helps elucidate reaction mechanisms and the behavior of radicals in various environments.

Several compounds share structural similarities with 2-Methyl-2-nitropropane-d9, each with unique properties:

Compound NameChemical FormulaKey Characteristics
2-Methyl-2-nitropropaneC₄H₉NO₂Non-deuterated version; widely used in synthesis
2-Methyl-1-nitropropaneC₄H₉NO₂Different position of nitro group; varied reactivity
3-Methyl-3-nitrobutaneC₅H₁₃NO₂Longer carbon chain; distinct reactivity patterns
tert-Butyl nitriteC₄H₉NO₂Used as a reagent; different functional group behavior

The uniqueness of 2-Methyl-2-nitropropane-d9 lies in its isotopic labeling capabilities, which facilitate advanced analytical techniques not as effectively achieved with its non-deuterated counterparts. Its specific structure allows for targeted applications in radical chemistry and organic synthesis, distinguishing it from similar compounds.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(~2~H_3_)Methyl-2-nitro(~2~H_6_)propane

Dates

Modify: 2023-08-16

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